3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a tert-butoxycarbonyl group, a cyano group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines or nitriles.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. The cyano group and the azetidine ring play crucial roles in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is unique due to the presence of the azetidine ring and the tert-butoxycarbonyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
CAS No. |
2387263-91-2 |
---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.